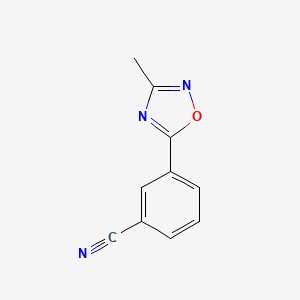

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile

Overview

Description

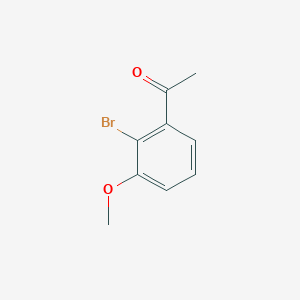

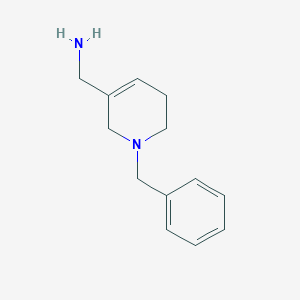

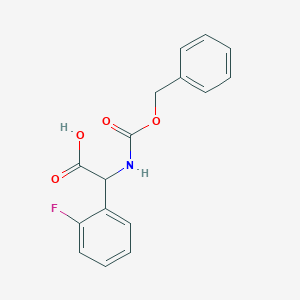

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . These are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these functional groups contributes to the unique chemical properties of this compound .Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including 1,2,4-oxadiazole, demonstrate a broad spectrum of biological activities due to their heterocyclic structure which contains an oxygen atom and two nitrogen atoms. This structure enables effective binding with various enzymes and receptors, leading to a wide range of bioactivities. Research has shown that oxadiazole derivatives exhibit antimicrobial, anticancer, anti-inflammatory, and other significant biological activities. They have been considered for the development of new therapeutic agents due to their therapeutic potency across various conditions (Jalhan et al., 2017; Verma et al., 2019).

Synthetic Strategies for Oxadiazole Derivatives

The synthesis of oxadiazole derivatives, especially the 1,3,4-oxadiazole, has become a topic of interest due to their potential in treating mental disorders and other health conditions. Various synthetic strategies have been developed for preparing oxadiazole derivatives, which have shown effectiveness in psychological disorders such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. These synthetic approaches provide valuable information for future research in discovering new molecules with oxadiazole moieties (Saxena et al., 2022).

Oxadiazole Derivatives in Antiparasitic and Antimicrobial Applications

Oxadiazole derivatives, particularly the 1,2,4- and 1,3,4-oxadiazoles, have been investigated for their potential use in designing and synthesizing new drugs to treat parasitic infections. These compounds are considered important scaffolds in the development of antiparasitic agents due to their reactivity and the possibility of interaction with biological receptors. Additionally, 1,3,4-oxadiazole derivatives have shown promising antimicrobial activity, surpassing the activity of known antibiotics in some cases, making them very promising candidates for new drug development (Pitasse-Santos et al., 2017; Glomb & Świątek, 2021).

Metal-Ion Sensing Applications

The structural features of 1,3,4-oxadiazole derivatives make them suitable for use in a variety of fluorescent frameworks, especially in the development of potential chemosensors for metal ions. These derivatives offer high photoluminescent quantum yield, excellent thermal and chemical stability, and contain potential coordination sites, making them a prominent choice for metal-ion sensors. The literature suggests that these compounds can serve as an important building block for the development of chemosensors with selective metal-ion sensing capabilities (Sharma et al., 2022).

Future Directions

The future directions for research on 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and safety profiles. Additionally, more research could be conducted to investigate their potential applications in various fields, such as medicine and agriculture .

Mechanism of Action

Target of Action

For instance, some 1,2,4-oxadiazoles have shown anti-infective properties against Trypanosoma cruzi cysteine protease cruzain .

Mode of Action

It’s known that the mechanism of reaction of similar compounds involves a polar cyclisation step followed by rate-determining proton transfer .

Biochemical Pathways

For instance, some 1,2,4-oxadiazoles have shown anti-infective properties, suggesting they may interact with the biochemical pathways of infectious organisms .

Biochemical Analysis

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPPRWGCTPEQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,6-Bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane](/img/structure/B3039635.png)

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)